molecular formula C9H10ClF3N2O B13230659 N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride

Cat. No.: B13230659
M. Wt: 254.63 g/mol
InChI Key: FQMPZPMILBKDKE-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride is a fluorinated organic compound with the molecular formula C9H10ClF3N2O and a molecular weight of 254.64 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride typically involves the reaction of 4-(aminomethyl)aniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the amino group .

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The amino group can also participate in various biochemical pathways, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high selectivity and specificity .

Properties

Molecular Formula

C9H10ClF3N2O

Molecular Weight

254.63 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide;hydrochloride

InChI

InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2,(H,14,15);1H

InChI Key

FQMPZPMILBKDKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C(F)(F)F.Cl

Origin of Product

United States

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